2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound with a molecular formula of C24H21N3O2S. This compound is part of the quinazolinone family, known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst. This eco-friendly, one-pot synthesis is notable for its simplicity and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied. This approach minimizes environmental impact and enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with enhanced biological activity, while reduction could produce more stable, less reactive compounds .
Scientific Research Applications
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antifungal and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by targeting key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Shares a similar quinazolinone core but differs in its side chains and functional groups.
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: Another quinazolinone derivative with different biological activities.
Uniqueness
What sets 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide apart is its unique combination of the quinazolinone and triazole moieties. This structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-16(23-18-20-12-21-24-18)11-28-19-22-15-9-5-4-8-14(15)17(27)25(19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,20,21,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOYEPSQGIMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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